Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate
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Overview
Description
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are well-regarded for their pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate typically involves the condensation of 6-chloro-4-chloroquinoline-3-carboxylic acid with m-toluidine, followed by esterification with methanol. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes is particularly significant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent that also contains a quinoline moiety.
Mepacrine: Another antimalarial drug with structural similarities.
Uniqueness
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and m-tolylamino groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
methyl 6-chloro-4-(3-methylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-4-3-5-13(8-11)20-16-10-17(18(22)23-2)21-15-7-6-12(19)9-14(15)16/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHWJGWDLNIRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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